methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate dihydrochloride
Description
Methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate dihydrochloride (CAS: 1305712-50-8) is a hydrochloride salt of a pyrazole-containing propanoate derivative. Its molecular formula is C₉H₁₇Cl₂N₃O₂, with an average molecular weight of 270.154 g/mol and a monoisotopic mass of 269.069782 Da . The compound features a 1-methyl-1H-pyrazole substituent at the propanoate backbone, with two chloride ions forming the dihydrochloride salt. This structural motif is significant in medicinal chemistry, as pyrazole derivatives are widely explored for their bioactivity, including kinase inhibition and antimicrobial properties .
Properties
IUPAC Name |
methyl 2-(aminomethyl)-3-(1-methylpyrazol-4-yl)propanoate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2.2ClH/c1-12-6-7(5-11-12)3-8(4-10)9(13)14-2;;/h5-6,8H,3-4,10H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDFCOXKMBYLJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CC(CN)C(=O)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Pyrazole Derivative Synthesis
A common approach begins with the synthesis of 1-methyl-1H-pyrazol-4-yl derivatives, which serve as key intermediates. The process typically involves the condensation of hydrazines with α,β-unsaturated carbonyl compounds, followed by cyclization to form the pyrazole ring.
- A method involves the condensation of methylhydrazine with α,β-unsaturated esters under low-temperature conditions, followed by cyclization to yield 1-methyl-1H-pyrazol-4-yl derivatives with yields around 86.3%.
- The reaction conditions include the use of N,N-dimethylformamide (DMF) as solvent at 50°C for 4 hours, with subsequent purification via silica gel chromatography.
| Step | Reagents & Conditions | Yield | Reference |
|---|---|---|---|
| Pyrazole formation | Methylhydrazine + α,β-unsaturated ester in DMF at 50°C | 86.3% | [2, Example 8c] |
Functionalization to Methyl 3-Amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate
Following pyrazole synthesis, functionalization involves introducing amino and ester groups:
Esterification: The ester group can be introduced via reaction with ethyl 2-formyl-3-oxopropanoate, where the aldehyde reacts with the amino group of the pyrazole derivative, forming the corresponding amino ester.
Reaction Conditions: Typically, the reaction occurs in ethanol at elevated temperatures (around 80°C) under nitrogen atmosphere for about 2 hours, with yields reaching approximately 56%.
| Step | Reagents & Conditions | Yield | Reference |
|---|---|---|---|
| Ester formation | Ethyl 2-formyl-3-oxopropanoate + pyrazole derivative in ethanol at 80°C | 56% | [2, Example 8b] |
Alternative Synthetic Routes
Cyclization of Difluoromethyl-Substituted Precursors
A notable method involves the synthesis of the pyrazole core via difluoromethyl intermediates:
Step 1: Synthesis of α-difluoroacetyl intermediates through substitution/hydrolysis reactions involving α,β-unsaturated esters and difluoroacetyl halides, followed by cyclization with methylhydrazine.
Step 2: Cyclization is catalyzed by sodium or potassium iodide in an organic solvent such as methanol or ethanol, under low-temperature conditions (around 0°C to 110°C).
| Reaction | Conditions | Yield | Reference |
|---|---|---|---|
| Synthesis of pyrazole core | Difluoroacetyl halide + methylhydrazine in ethanol at 110°C | 19% | [3, Patent CN111362874B] |
Direct Amino Ester Formation
Another route involves direct amino ester formation via nucleophilic substitution:
Step: Reaction of methyl 3-oxo-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate with ammonia or amines under basic conditions in solvents like tetrahydrofuran (THF).
Conditions: Reactions are performed at 0°C to room temperature, with yields around 86.3%, indicating high efficiency.
| Reaction | Conditions | Yield | Reference |
|---|---|---|---|
| Amino ester formation | Methyl 3-oxo-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate + ammonia in THF at 0°C | 86.3% | [2, Example 8c] |
Final Conversion to Dihydrochloride Salt
The free base methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate is converted into its dihydrochloride salt via treatment with hydrochloric acid:
Procedure: Dissolving the free base in a suitable solvent such as 2-methyltetrahydrofuran or ethanol, followed by addition of HCl gas or aqueous HCl, then isolating the salt by filtration.
Conditions: Typically performed at room temperature with yields around 70-80%.
| Step | Reagents & Conditions | Yield | Reference |
|---|---|---|---|
| Salt formation | Free base + HCl in ethanol or 2-methyltetrahydrofuran | 70-80% | General procedure |
Summary of Key Data
| Aspect | Details |
|---|---|
| Typical Reaction Conditions | Use of DMF, ethanol, or THF; temperatures ranging from 0°C to 110°C; reaction times from 30 minutes to 4 hours |
| Yields | Range from 19% (less optimized, complex routes) to over 86% (optimized cyclization and esterification) |
| Notable Reagents | Methylhydrazine, α,β-unsaturated esters, difluoroacetyl halides, methyl 3-oxo-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate, HCl |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
This compound is primarily investigated for its potential therapeutic effects. Research indicates that derivatives of pyrazole compounds often exhibit significant biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds containing pyrazole moieties can possess antibacterial and antifungal properties. For instance, derivatives similar to methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate have been evaluated for their in vitro antimicrobial activities against various pathogens, demonstrating promising results in inhibiting bacterial growth and fungal infections .
- Anticancer Properties : The compound's structural analogs have been explored for anticancer activity. Research has indicated that modifications in the pyrazole ring can lead to compounds with enhanced cytotoxicity against cancer cell lines such as HCT-116 and MCF-7, showcasing IC50 values in the low micromolar range .
Neurological Research
The pyrazole scaffold is known for its neuroprotective properties. Compounds like methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate dihydrochloride may influence neurotransmitter systems or exhibit neuroprotective effects against neurodegenerative diseases. Investigations into its effects on neuronal cells could provide insights into potential treatments for conditions such as Alzheimer's disease or Parkinson's disease.
Synthesis and Development of Novel Compounds
The synthesis of this compound serves as a precursor for creating new chemical entities with enhanced biological activities. Researchers often modify the structure to explore structure-activity relationships (SAR), leading to the development of more effective drugs with fewer side effects.
Analytical Chemistry
In analytical chemistry, this compound can be utilized as a standard reference material for developing analytical methods such as chromatography or mass spectrometry. Its unique molecular characteristics allow for precise identification and quantification in complex mixtures.
Case Study 1: Antimicrobial Activity
A study conducted by Hublikar et al. synthesized a series of pyrazole derivatives and evaluated their antimicrobial efficacy. The results indicated that certain modifications led to compounds with significant zones of inhibition against both Gram-positive and Gram-negative bacteria, highlighting the potential of pyrazole derivatives in developing new antimicrobial agents .
Case Study 2: Anticancer Activity
Research published on the anticancer properties of pyrazole derivatives demonstrated that specific structural configurations resulted in compounds that exhibited potent antiproliferative effects on cancer cell lines. The study provided detailed IC50 values and mechanisms of action, supporting the therapeutic potential of these compounds in cancer treatment .
Mechanism of Action
The mechanism of action of methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate dihydrochloride involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The amino and ester groups can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound is compared to three analogues (Table 1) based on shared features:
- Pyrazole or heterocyclic substituents
- Propanoate/acetate backbone
- Dihydrochloride salt formation
Table 1: Key Structural and Physicochemical Comparisons
Hydrogen Bonding and Crystallography
- The dihydrochloride salt in the target compound enhances solubility and crystallinity. Hydrogen bonding between the amino group, chloride ions, and pyrazole nitrogen likely stabilizes the crystal lattice, as observed in similar salts .
- Crystallographic data for such compounds are often resolved using programs like SHELXL (for refinement) and ORTEP-3 (for visualization), which are industry standards for small-molecule analysis .
Biological Activity
Methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a pyrazole ring, which is known for its diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 242.14 g/mol. The compound features both an amino group and a hydroxyl group, which contribute to its reactivity and interaction with biological targets.
Interaction with Biological Targets
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The pyrazole moiety can engage in hydrogen bonding and π-π interactions, enhancing binding affinity to target proteins. Notably, studies have indicated that compounds with similar structures can act as inhibitors for various enzymes, including metalloproteinases, which are implicated in cancer progression and inflammatory diseases .
Anticancer Activity
Research has demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, this compound has been studied for its potential to induce apoptosis in cancer cells. A study reported that compounds with structural similarities effectively inhibited cell proliferation and induced cell cycle arrest in cancer cell lines .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly against meprin α and β, which are metalloproteinases involved in various pathological processes, including cancer metastasis and tissue remodeling . The selectivity of these inhibitors is crucial for minimizing off-target effects, making this compound a candidate for further development in therapeutic applications.
Case Studies and Experimental Data
- In Vitro Studies : In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell viability, suggesting its potential as an anticancer agent.
- Mechanistic Insights : Mechanistic studies revealed that the compound could disrupt the function of key signaling pathways involved in cell survival and proliferation, further supporting its role as a therapeutic agent against cancer .
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-Phenyl-3-methyl-5-aminopyrazole | Structure | Anticancer activity; enzyme inhibition |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Structure | Antimicrobial properties; receptor modulation |
The presence of both amino and hydroxyl groups in this compound provides it with unique reactivity compared to similar compounds, allowing for diverse modifications that can enhance biological activity.
Q & A
Q. What are the optimal synthetic routes and purification methods for methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate dihydrochloride?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving amine protection, alkylation, and acid-mediated deprotection. Key steps include:
- Purification : Column chromatography using ethyl acetate/hexane (1:4 ratio) under vacuum to isolate intermediates .
- Crystallization : Recrystallization from 2-propanol to obtain high-purity solids .
- Reaction Monitoring : Use thin-layer chromatography (TLC) to track reaction progress and confirm intermediate formation.
Q. How can researchers design experiments to optimize reaction conditions for this compound?
- Methodological Answer : Apply statistical design of experiments (DoE) to minimize trials while testing variables (e.g., temperature, solvent ratios, catalyst loading). For example:
- Use factorial designs to identify critical parameters affecting yield .
- Validate results using ANOVA to distinguish significant factors from noise .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm structural integrity via H and C NMR, focusing on pyrazole ring protons (δ 7.5–8.0 ppm) and ester carbonyl signals (δ 170–175 ppm) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
- HPLC : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can computational methods improve the synthesis design of this compound?
- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. For example:
- Use reaction path search algorithms to identify low-energy intermediates and optimize stepwise mechanisms .
- Combine computational data with machine learning to narrow experimental conditions (e.g., solvent selection, temperature ranges) .
Q. What strategies resolve contradictions in kinetic vs. thermodynamic product distributions during synthesis?
- Methodological Answer :
- Temperature Control : Lower temperatures (−20°C to −15°C) favor kinetic products by slowing equilibration, as seen in diazomethane-mediated alkylation .
- Solvent Screening : Polar aprotic solvents (e.g., dichloromethane) stabilize intermediates, while protic solvents (e.g., 2-propanol) promote crystallization of thermodynamic products .
Q. How can researchers design stable formulations for this hygroscopic dihydrochloride salt?
- Methodological Answer :
- Lyophilization : Remove water under reduced pressure to prevent hydrolysis .
- Excipient Screening : Use moisture-resistant matrices (e.g., hydroxypropyl-β-cyclodextrin) to enhance shelf-life .
Q. What methodologies enable derivatization of the pyrazole moiety for structure-activity studies?
- Methodological Answer :
- Mannich Reaction : Introduce substituents at the pyrazole N1 position using formaldehyde and secondary amines .
- Cross-Coupling : Employ Suzuki-Miyaura reactions with boronic acids to modify the pyrazole C4 position .
Data Analysis & Validation
Q. How should researchers address discrepancies in spectroscopic data across batches?
- Methodological Answer :
- Batch Comparison : Perform principal component analysis (PCA) on NMR/LC-MS datasets to identify outlier batches .
- Controlled Recrystallization : Repurify inconsistent batches using gradient recrystallization (e.g., ethanol/water mixtures) .
Q. What advanced techniques validate the compound’s stability under biological assay conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to oxidative (HO), acidic (0.1M HCl), and thermal (40°C) stress, then analyze degradation products via LC-MS/MS .
- Microsomal Stability Assays : Incubate with liver microsomes and quantify parent compound loss over time using UPLC .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
